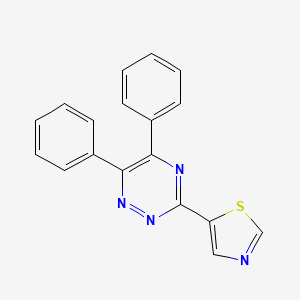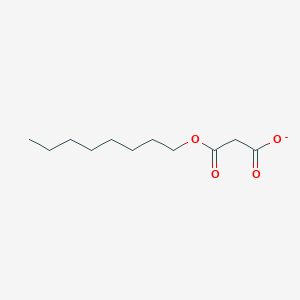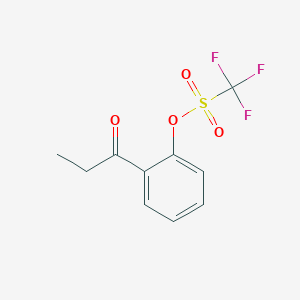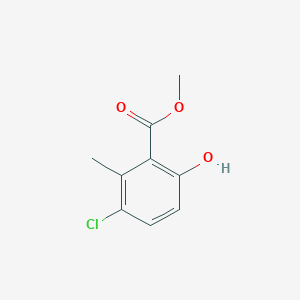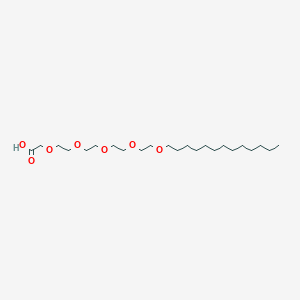
3-Methylbut-2-en-1-yl benzylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbut-2-en-1-yl benzylcarbamate is an organic compound with a unique structure that combines a benzylcarbamate moiety with a 3-methylbut-2-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbut-2-en-1-yl benzylcarbamate typically involves the reaction of benzyl isocyanate with 3-methylbut-2-en-1-ol. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group. The reaction can be catalyzed by a base such as triethylamine, and the product is purified by column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for the addition of reagents and the removal of by-products can further enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbut-2-en-1-yl benzylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Oxidized carbamates.
Reduction: Amines.
Substitution: Substituted benzylcarbamates.
Wissenschaftliche Forschungsanwendungen
3-Methylbut-2-en-1-yl benzylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylbut-2-en-1-yl benzylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Methylbut-2-en-1-yl benzoate
- 3-Methylbut-2-en-1-yl pivalate
- 3-Methylbut-2-en-1-yl acetate
Uniqueness
3-Methylbut-2-en-1-yl benzylcarbamate is unique due to its specific combination of a benzylcarbamate moiety with a 3-methylbut-2-en-1-yl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
648910-18-3 |
|---|---|
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
3-methylbut-2-enyl N-benzylcarbamate |
InChI |
InChI=1S/C13H17NO2/c1-11(2)8-9-16-13(15)14-10-12-6-4-3-5-7-12/h3-8H,9-10H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
COXCIELUYNAMIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC(=O)NCC1=CC=CC=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



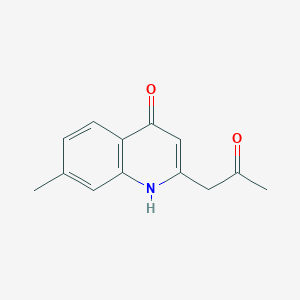
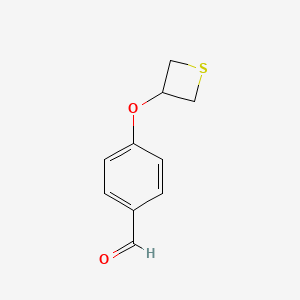
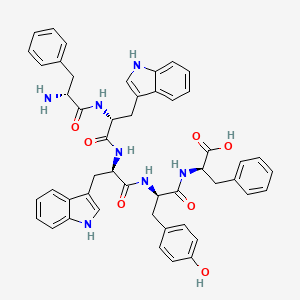
![Tributyl{4-[(4-methoxyphenyl)methoxy]but-1-en-1-yl}stannane](/img/structure/B12583217.png)
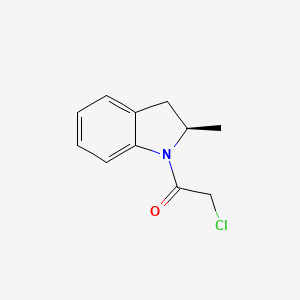
![2H-Pyran, 2-[[4-(2-bromoethoxy)-3-methoxyphenyl]methoxy]tetrahydro-](/img/structure/B12583232.png)
![2,6-Bis[(di-tert-butylphosphanyl)methyl]-4-methoxyphenol](/img/structure/B12583233.png)

